3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one
Description
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one (CAS: 634155-00-3) is a cyclohexenone derivative featuring a pyridinylsulfanylphenylamino substituent at the 3-position of the cyclohexenone ring. This compound belongs to a class of enaminones, which are characterized by conjugated enone-amine systems.
Properties
IUPAC Name |
3-(4-pyridin-2-ylsulfanylanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-15-5-3-4-14(12-15)19-13-7-9-16(10-8-13)21-17-6-1-2-11-18-17/h1-2,6-12,19H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUKJAWMDOXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206446 | |
| Record name | 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634155-00-3 | |
| Record name | 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634155-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(2-Pyridinylthio)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 4-(pyridin-2-ylsulfanyl)aniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclohexenone Derivatives
Key Observations
Substituent Effects on Melting Points :
- Halogenated derivatives (e.g., 9e) exhibit higher melting points (152–154°C) compared to methoxy-substituted analogs (9d: 126–128°C), likely due to increased molecular rigidity and intermolecular halogen bonding .
- Selenium-containing 9k remains a gum, suggesting reduced crystallinity compared to sulfur analogs .
The pyridinylsulfanyl group in the target compound combines sulfur’s nucleophilicity with pyridine’s hydrogen-bond acceptor capacity, distinguishing it from phenylthio (9d) or alkylthio derivatives .
Fluorinated Derivatives :
- Trifluoromethyl (CF₃) and trifluoromethoxy (CF₃O) groups () enhance lipophilicity and metabolic stability, making these analogs promising for pharmaceutical applications .
Selenium vs.
Biological Activity
The compound 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural properties, and various biological assays.
Chemical Structure and Properties
The chemical formula for 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one is , with a molecular weight of 300.39 g/mol. The structure features a cyclohexene core substituted with an amino group and a pyridine-thiol moiety, which may contribute to its biological properties.
Structural Characteristics
- Molecular Geometry : The compound exhibits a planar structure due to the conjugated double bond system, which may enhance its reactivity.
- Functional Groups : The presence of the pyridine ring and the sulfur atom suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.
Synthesis
The synthesis of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway includes:
- Reagents : Starting materials include pyridine derivatives and cyclohexenone.
- Reaction Conditions : The reaction is often performed in an organic solvent under reflux conditions to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one. For instance, compounds featuring pyridine and thiol groups have demonstrated significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
Enzyme Inhibition Studies
The compound's structural features suggest it may act as an inhibitor of key enzymes involved in metabolic pathways. Preliminary docking studies indicate that it interacts favorably with active sites of enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .
Cytotoxicity
In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. These studies typically employ methods such as MTT assays to determine cell viability post-treatment. Data indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study 1: Antifungal Activity Evaluation
A recent investigation assessed the antifungal properties of related compounds against Candida albicans and Candida parapsilosis. The study found that derivatives with stronger electronegative substituents exhibited enhanced antifungal activity, suggesting that modifications in the molecular structure can significantly influence biological outcomes .
Case Study 2: Enzyme Interaction Analysis
Molecular docking simulations were performed to analyze the binding affinity of 3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one with CYP51. Results indicated strong binding interactions with critical amino acid residues, supporting its potential as an antifungal agent by inhibiting ergosterol synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
